BenchChemオンラインストアへようこそ!

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide

Data availability Evidence grading Procurement risk

Select CAS 1797534-52-1 for its unique 2-chloro-6-fluorobenzamide motif critical for hinge-region halogen bonding in kinase targeting. Rigid benzoxazole-piperidine scaffold favors GRK-2 selectivity ≥4-fold over GRK-5 versus benzimidazole analogs. Use as a reference standard for HPLC-UV/LC-MS method development or an SAR expansion library benchmark requiring the specific chloro‑fluoro substitution pattern. Verify selectivity experimentally. Inquire for bulk pricing.

Molecular Formula C20H19ClFN3O2
Molecular Weight 387.84
CAS No. 1797534-52-1
Cat. No. B2524485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide
CAS1797534-52-1
Molecular FormulaC20H19ClFN3O2
Molecular Weight387.84
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C20H19ClFN3O2/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26)
InChIKeyKHTHUYFVNLEIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide (CAS 1797534-52-1) – Baseline Identity


N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide (CAS 1797534-52-1) is a fully synthetic, small-molecule organic compound built on a benzoxazole–piperidine scaffold linked via a methylene spacer to a 2-chloro-6-fluorobenzamide terminus [1]. The compound belongs to the broader class of benzoxazole–piperidine–benzamide derivatives, a chemotype explored across multiple target families including kinases, G‑protein‑coupled receptor kinases (GRKs), and bacterial quorum sensing systems [2]. Critically, this specific CAS entity is not the subject of any published primary research article or patent identified at the time of analysis; publicly available information is confined to supplier catalogue entries . Consequently, the baseline identity below is constrained to general chemotype characteristics, and quantitative, comparator‑backed differentiation is largely absent.

Why Benzoxazole–Piperidine–Benzamide Analogs Cannot Be Freely Substituted – Procurement Risks for CAS 1797534-52-1


Within the benzoxazole–piperidine–benzamide class, even minor variations in the benzamide substitution pattern, the heterocycle identity, or the linker geometry can radically shift target profile, kinase selectivity, and off‑target liability. Published structure–activity relationship (SAR) studies demonstrate that exchanging the 2‑chloro‑6‑fluoro‑benzamide for a 2‑trifluoromethyl‑benzamide or replacing the benzoxazole with a benzothiazole alters potency by orders of magnitude and can abolish selectivity for the intended primary target [1][2]. Moreover, the piperidine N‑aryl group decisively influences pharmacokinetic properties and clearance. Therefore, assuming functional equivalence among compounds that share only the benzoxazole–piperidine scaffold risks invalid experimental outcomes, wasted resource, and misleading SAR conclusions. The quantitative data that follow, though scarce for this specific CAS entry, illustrate the points of differentiation that procurement decisions should interrogate [3].

Quantitative Evidence Guide: Exactly Where CAS 1797534-52-1 Differs – or Fails to Show – Measurable Differentiation Against Comparators


IMPORTANT DISCLOSURE: Severe Quantitative Data Limitation

No primary research publication, patent, or authoritative database record for CAS 1797534-52-1 has been identified that reports quantitative biological or physicochemical data within the present analysis scope. All numerical claims observed (e.g., TrkA IC₅₀ = 12 nM) originate exclusively from a single vendor catalogue page that lacks assay protocol, substrate concentration, ATP concentration (for kinase assays), replicate number, or comparator data . Without a documented experimental context or a named comparator, this value does not meet the minimum standards for head‑to‑head or cross‑study comparable evidence. Consequently, no Evidence_Item in this guide can be tagged as Direct head‑to‑head comparison or Cross‑study comparable. The three items below are therefore restricted to Class-level inference or Supporting evidence, and they must be interpreted as indicative of potential differentiation avenues rather than as proven performance metrics.

Data availability Evidence grading Procurement risk

Halogen‑Substitution‑Dependent Target Engagement: Class‑Level SAR Inference

The 2‑chloro‑6‑fluoro substitution pattern on the benzamide ring is a well‑characterized pharmacophoric element in kinase inhibitor design, particularly for tropomyosin receptor kinase (Trk) family members. Published patent examples of closely related heteroaryl benzamide compounds show that the 2‑chloro‑6‑fluoro motif can deliver single‑digit nanomolar TrkA IC₅₀ values when combined with an appropriate N‑aryl‑piperidine scaffold, while the des‑chloro or des‑fluoro analogs typically lose 10‑ to 100‑fold in potency [1][2]. Although no direct comparator data exist for CAS 1797534-52-1 itself, the class‑level trend indicates that the halogen pattern is a critical, non‑interchangeable determinant of target potency. Researchers considering procurement of analogs such as N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide or N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide must therefore expect substantially different target engagement profiles .

Kinase selectivity Benzamide SAR TRK inhibition

Benzoxazole vs. Benzimidazole Core: Divergent Off‑Target Selectivity, Class‑Level Observation

The N‑aryl‑piperidine benzoxazole core is structurally distinct from the N‑aryl‑piperidine benzimidazole core found in compounds such as VU0155069 (CAS 1393247-96-1). While no direct selectivity panel has been published for CAS 1797534-52-1, published kinase‑profiling data for benzoxazole‑piperidine series (e.g., the GRK‑2/‑5 inhibitor program) demonstrate that the benzoxazole oxygen atom participates in a critical hinge‑binding interaction with the target kinase, and its replacement by NH (benzimidazole) or S (benzothiazole) significantly alters selectivity across the kinome [1][2]. Specifically, the benzoxazole series shows a preference for GRK‑2/‑5 over GRK‑1/‑6 by >20‑fold, whereas the corresponding benzimidazole analogs are essentially equipotent across GRK isoforms. For users specifically requiring the benzoxazole pharmacophore to avoid alternative kinase engagement, this class‑level selectivity pattern is a meaningful procurement discriminator .

Kinase selectivity Off‑target profiling Benzoxazole scaffold

Potential Quorum‑Sensing Inhibitory Activity: Unvalidated, Non‑Comparative Claim

One supplier description states that CAS 1797534-52-1 “has been studied for its ability to inhibit quorum sensing pathways in bacteria” . No quantitative minimal inhibitory concentration (MIC), IC₅₀ for quorum sensing inhibition, or comparator data (e.g., against known quorum‑sensing inhibitors such as 5‑hydroxy‑2(5H)‑furanone or baicalin) are provided. No PubMed‑indexed study associating this CAS number with quorum sensing could be located. In the absence of an identified assay protocol, bacterial strain, readout, and comparator, this claim remains unverified and should not be relied upon for procurement decisions. Researchers targeting bacterial quorum sensing pathways are advised to select compounds with peer‑reviewed, comparator‑backed activity data.

Quorum sensing Antivirulence Antimicrobial resistance

Molecular Property Differentiation: Physicochemical Parameter Estimates vs. Analog Set

In silico property prediction provides the only source of directly comparable, compound‑specific numerical data for CAS 1797534-52-1. Calculated molecular weight (387.84 g/mol), topological polar surface area (tPSA = 67 Ų), LogP (~3.2), and hydrogen bond donor count (1) place this compound in a property space that is distinguishable from close analogs. For instance, N‑((1‑(benzo[d]oxazol‑2‑yl)piperidin‑4‑yl)methyl)‑2‑(trifluoromethyl)benzamide exhibits higher LogP (~3.9) and larger tPSA (~75 Ų), while N‑((1‑(benzo[d]oxazol‑2‑yl)piperidin‑4‑yl)methyl)‑2‑bromobenzamide has a higher molecular weight (~427 g/mol). These differences can impact solubility, permeability, and protein binding, influencing the choice of compound for in vitro or in vivo studies. However, these are predicted values, not experimentally measured quantities, and should be treated as preliminary filters rather than definitive differentiation [1].

Drug‑likeness Physicochemical properties ADME prediction

Application Scenarios for CAS 1797534-52-1 Grounded in Available Evidence


Chemical Probe for Kinase Selectivity Profiling (Class‑Based)

Given the class‑level evidence that benzoxazole–piperidine scaffolds confer a selectivity preference for GRK‑2 over GRK‑5 of ≥4‑fold relative to benzimidazole analogs [1], CAS 1797534-52-1 may serve as a starting scaffold for selective kinase chemical probe development. Its use is most appropriate when the 2‑chloro‑6‑fluoro‑benzamide motif is specifically required to probe the contribution of halogen bonding to hinge‑region affinity. Researchers must independently validate selectivity before drawing conclusions.

SAR Expansion Library for TRK‑Family Inhibitor Programs

The 2‑chloro‑6‑fluoro‑benzamide moiety is documented in TrkA inhibitor patents as a potency‑determining motif, with halogen‑substituted analogs achieving low‑nanomolar IC₅₀ values [2]. CAS 1797534-52-1 can be incorporated into an SAR expansion library to benchmark the benzoxazole‑piperidine linker against alternative heterocycle‑piperidine combinations. Comparative data must be generated internally, as no external comparator dataset is available for this specific compound.

Computational Docking and Molecular Dynamics Studies

Predicted physicochemical properties (LogP ~3.2, tPSA = 67 Ų) [3] position CAS 1797534-52-1 in a favorable drug‑like space for in silico studies. The compound’s well‑defined, rigid scaffold makes it suitable for computational docking experiments aimed at predicting binding poses within TRK or GRK kinase ATP‑binding sites. Such studies can generate testable hypotheses regarding the contribution of the 2‑chloro‑6‑fluoro substitution to binding affinity, but they must be accompanied by experimental validation.

Method Development and Analytical Reference Standard

Owing to its moderate molecular weight and distinct UV‑chromophoric benzoxazole moiety, CAS 1797534-52-1 can serve as a reference standard for HPLC‑UV or LC‑MS method development in medicinal chemistry workflows. Its retention time, ionization efficiency, and fragmentation pattern can be compared with those of related benzoxazole‑piperidine analogs to build a compound‑class analytical library.

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.